(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid

Physicochemical Property Drug Likeness ADME

This pyrimidine acetic acid building block offers a unique substitution pattern — 2,4-dimethoxy and 6-methyl — delivering a calculated XLogP3 of 0.7 and TPSA of 81.5 Ų. This balanced polarity profile supports superior permeability and solubility in lead optimization, unlike the more lipophilic diethoxy analog (XLogP3 1.88). Reported multi-target inhibitory potential includes selective lipoxygenase inhibition and CCR5 antagonist activity. The free carboxylic acid handle is pre-activated for amide coupling or esterification, enabling rapid generation of focused compound libraries for inflammatory disease and HIV entry inhibitor programs. Choose this scaffold to eliminate SAR variability and ensure reproducible pharmacological data.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 500159-48-8
Cat. No. B1351565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid
CAS500159-48-8
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)OC)CC(=O)O
InChIInChI=1S/C9H12N2O4/c1-5-6(4-7(12)13)8(14-2)11-9(10-5)15-3/h4H2,1-3H3,(H,12,13)
InChIKeyAVUVYAUCDBIPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic Acid (CAS 500159-48-8): Procurement Considerations for Pyrimidine-Based Synthesis and Screening


(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid (CAS 500159-48-8) is a pyrimidine derivative characterized by a substituted acetic acid moiety at the 5-position, with methoxy groups at the 2- and 4-positions and a methyl group at the 6-position [1]. It serves as a versatile building block in organic synthesis and pharmaceutical research, with applications extending from use as a key intermediate in constructing complex heterocyclic frameworks to exploration as a bioactive scaffold with reported multi-target inhibitory potential [1][2].

Why Generic Pyrimidine Acetic Acids Cannot Substitute for (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic Acid in Critical Applications


While pyrimidine acetic acids are a broad class, the specific substitution pattern of (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid dictates its unique physicochemical properties and, consequently, its distinct biological and chemical behavior [1]. For instance, the presence and positioning of the methoxy and methyl groups directly influence the compound's lipophilicity, as quantified by its calculated XLogP3 value of 0.7, and its capacity for hydrogen bonding, reflected in a Topological Polar Surface Area (TPSA) of 81.5 Ų [1]. These parameters are critical determinants of membrane permeability and target binding. Therefore, substituting this compound with a less specific analog like the diethoxy derivative (CAS 500159-50-2), which has a significantly higher XLogP3 of 1.88, would introduce uncontrolled variability in solubility, bioavailability, and reactivity, thereby compromising the reproducibility of experimental results and the validity of structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic Acid (CAS 500159-48-8)


Evidence 1: Enhanced Lipophilicity and Membrane Permeability Profile vs. Unsubstituted Analog

The target compound exhibits a distinct lipophilicity profile compared to a less substituted analog. Its calculated XLogP3 is 0.7, which is significantly higher than the value of 0.23 for an analog lacking the methyl substituent at the 6-position [1][2]. This increased lipophilicity can enhance its ability to passively diffuse across biological membranes, a critical parameter for cell-based assays and in vivo studies.

Physicochemical Property Drug Likeness ADME

Evidence 2: Differential Lipophilicity vs. Diethoxy Analog (CAS 500159-50-2)

When compared to its closest commercially available analog, the diethoxy derivative (CAS 500159-50-2), the target compound demonstrates a considerably lower lipophilicity. The target compound's calculated XLogP3 is 0.7, whereas the diethoxy analog has a calculated XLogP3 of 1.88 [1]. This difference of 1.18 units indicates that the target compound is significantly more hydrophilic, which can translate to better aqueous solubility and a different ADME profile, making it more suitable for applications where lower LogP is desirable.

Lipophilicity Physicochemical Comparison LogP

Evidence 3: Preferential Lipoxygenase Inhibition Profile

The target compound is characterized as a potent lipoxygenase inhibitor, while exhibiting a lesser effect on related enzymes in the arachidonic acid pathway, namely formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This profile suggests a degree of target preference for lipoxygenase over COX, a feature that may be relevant for research into inflammatory pathways where selective modulation is desired.

Enzyme Inhibition Lipoxygenase Anti-inflammatory

Evidence 4: Potential as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening indicates that this compound can function as a CCR5 antagonist [1]. This activity is notably distinct from the DHODH inhibition mechanism commonly associated with other pyrimidine-based anti-proliferative agents [2]. This suggests a divergent mode of action that can be exploited for research into CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions.

CCR5 Antagonist HIV Inflammation

Recommended Research and Development Applications for (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic Acid (CAS 500159-48-8)


Scenario 1: Lead Optimization in Inflammatory Disease Models Requiring Selective Lipoxygenase Modulation

Based on its reported profile as a potent lipoxygenase inhibitor with lesser activity against COX [1], this compound is best deployed as a starting scaffold or tool compound in early-stage drug discovery programs focused on inflammatory diseases where selective inhibition of the lipoxygenase pathway is hypothesized to offer a therapeutic advantage over non-selective COX inhibition. This avoids confounding results from dual-pathway interference.

Scenario 2: Synthesis of Heterocyclic Libraries for CCR5 Antagonist Screening

Given its identified potential as a CCR5 antagonist [1], the compound's carboxylic acid handle makes it an ideal core for generating focused libraries through amide coupling or esterification. This is particularly relevant for research into HIV entry inhibitors or treatments for CCR5-mediated autoimmune disorders, providing a directed entry point for medicinal chemistry efforts distinct from other pyrimidine-based screening libraries [2].

Scenario 3: Development of ADME/Solubility-Optimized Drug Candidates

The compound's favorable calculated physicochemical properties, particularly its XLogP3 of 0.7 [1], position it as a more suitable starting point for lead candidates requiring balanced aqueous solubility and membrane permeability. This is in contrast to more lipophilic analogs like the diethoxy derivative (XLogP3 = 1.88) [2], which may present greater formulation challenges. Researchers aiming to improve the 'drug-likeness' of their pyrimidine-based series should prioritize this scaffold.

Technical Documentation Hub

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